Ajugamarin E 1

Description

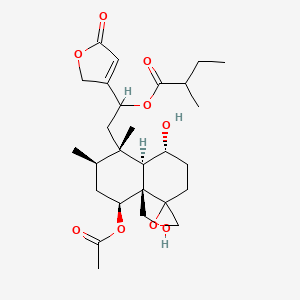

Ajugamarin E1 is a neo-clerodane diterpenoid isolated from plants of the genus Ajuga (e.g., Ajuga macrosperma and Ajuga decumbens). Neo-clerodane diterpenoids are characterized by a bicyclic skeleton with a fused decalin system and oxygenated substituents, often contributing to their bioactivity . Ajugamarin E1 belongs to the ajugarin-like structural family, which includes derivatives with diverse acyloxy groups at positions C-3, C-12, and other sites .

Properties

CAS No. |

123297-94-9 |

|---|---|

Molecular Formula |

C27H40O9 |

Molecular Weight |

508.6 g/mol |

IUPAC Name |

[2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-8-hydroxy-4a-(hydroxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate |

InChI |

InChI=1S/C27H40O9/c1-6-15(2)24(32)36-20(18-10-22(31)33-12-18)11-25(5)16(3)9-21(35-17(4)29)27(13-28)23(25)19(30)7-8-26(27)14-34-26/h10,15-16,19-21,23,28,30H,6-9,11-14H2,1-5H3/t15?,16-,19-,20?,21+,23-,25+,26?,27-/m1/s1 |

InChI Key |

RNYBHVLREIXMCA-YTEGUBOOSA-N |

Isomeric SMILES |

CCC(C)C(=O)OC(C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1[C@@H](CCC23CO3)O)CO)OC(=O)C)C)C)C4=CC(=O)OC4 |

Canonical SMILES |

CCC(C)C(=O)OC(CC1(C(CC(C2(C1C(CCC23CO3)O)CO)OC(=O)C)C)C)C4=CC(=O)OC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ajugamarin E 1 can be isolated from the whole plants of Ajuga ciliata using a series of extraction and purification steps. The raw material, Herba Ajugae, is pulverized into fine particles and subjected to supercritical CO2 extraction at temperatures ranging from 30°C to 60°C under high pressure . The extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Ajuga ciliata plants, followed by harvesting and processing using the aforementioned extraction and purification methods. The use of supercritical CO2 extraction is preferred due to its efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

Ajugamarin E 1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Ajugamarin E 1 has a wide range of scientific research applications, including:

Chemistry: this compound is studied for its unique chemical structure and reactivity, contributing to the development of new synthetic methodologies.

Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and cytotoxic effects, making it a subject of interest in biological research.

Medicine: this compound is investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

Industry: The compound’s bioactive properties make it a valuable ingredient in the development of pharmaceuticals and natural health products .

Mechanism of Action

Ajugamarin E 1 exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors in the body, modulating their activity and leading to the observed biological effects. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Structural Features

Ajugamarin E1 shares the core neo-clerodane skeleton with other Ajugamarin derivatives but differs in substituent patterns:

Structural Notes:

- Ajugamarin E1 and H1 share the same molecular formula (C₃₄H₄₈O₁₁) but differ in substituent positions, highlighting the role of regiochemistry in bioactivity .

- Ajugamarin F4 and Ajugaflorin C (a related compound) both feature isobutyryloxy groups, suggesting a structural subfamily with enhanced solubility in polar solvents .

Physicochemical Properties

Key Observations :

- Ajugamarin E1 and H1 exhibit identical melting points and optical rotations, suggesting stereochemical similarities despite substituent differences .

- Ajugamarin A1 has a significantly higher melting point, likely due to stronger intermolecular hydrogen bonding from its hydroxyl group .

Bioactivity Profiles

Bioactivity Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.